molecular formula C10H13FO B1400005 3-(3-Fluorophenyl)-2-methylpropan-1-ol CAS No. 1339642-82-8

3-(3-Fluorophenyl)-2-methylpropan-1-ol

Cat. No. B1400005
CAS RN: 1339642-82-8
M. Wt: 168.21 g/mol
InChI Key: GKLFFNRFNOHOJB-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and specific rotation .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

  • Studies have investigated the atmospheric degradation and reaction mechanisms of related compounds like 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, which is significant for understanding atmospheric chemistry and environmental impact (Carrasco et al., 2006).

Analytical Chemistry Applications

  • In analytical chemistry, compounds like 2-methylpropan-1-ol are utilized in methods like micellar electrokinetic chromatography, demonstrating their utility in diverse analytical techniques (Morin et al., 2000).

Biofuel and Renewable Energy

  • Compounds like 2-methylpropan-1-ol (isobutanol) are key in biofuel research, where engineered enzymes enable the production of biofuels under anaerobic conditions, showing their potential in renewable energy applications (Bastian et al., 2011).

Solid-State Chemistry and Material Science

  • The synthesis and X-ray crystal structure analysis of compounds with structural similarities to 3-(3-Fluorophenyl)-2-methylpropan-1-ol, like 2-methylpropan-2-aminium derivatives, contribute to material science and solid-state chemistry, providing insights into molecular interactions and crystal packing (Gao Yu, 2014).

Pharmaceutical Research

  • Related compounds have been studied in pharmaceutical research for applications like the development of designer stimulants and understanding their pharmacokinetics, which is critical for both medicinal and forensic science (Grumann et al., 2019).

Optoelectronics and Sensing Technology

  • Fluorine-containing compounds like 2-methyl-3-butyn-2-ol derivatives have been synthesized and studied for their potential in optoelectronics and as sensors for nitroaromatics, demonstrating their application in advanced sensing technologies (Shanmugaraju et al., 2013).

Catalysis and Chemical Synthesis

  • Transition-metal complexes with ligated 2-methyl-3,3-diphenyl-1,3-diphosphapropene skeletons, which are structurally related to 3-(3-Fluorophenyl)-2-methylpropan-1-ol, have been explored for their catalytic activity and properties, contributing to the field of catalysis and chemical synthesis (Liang et al., 2003).

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and any risks it poses to human health or the environment .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its potency, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

3-(3-fluorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8(7-12)5-9-3-2-4-10(11)6-9/h2-4,6,8,12H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLFFNRFNOHOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-2-methylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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